molecular formula C19H21NO2 B3074866 N-(4-hydroxy-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024116-87-7

N-(4-hydroxy-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B3074866
CAS No.: 1024116-87-7
M. Wt: 295.4 g/mol
InChI Key: POBJMDLGYCPOFA-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide: is an organic compound with a complex structure that includes a cyclopentane ring, a phenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Introduction of the carboxamide group: This can be done through amidation reactions using suitable amines and carboxylic acid derivatives.

    Hydroxylation and methylation: These steps introduce the hydroxyl and methyl groups on the phenyl ring, often through selective oxidation and methylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amines or other reduced carboxamide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a precursor in various chemical reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
  • Used in studies related to enzyme inhibition and protein binding.

Medicine:

  • Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials, such as polymers and coatings.
  • Investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl and cyclopentane rings can interact with hydrophobic regions of target molecules, affecting their function and stability.

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide
  • N-(4-methylphenyl)-1-phenylcyclopentane-1-carboxamide
  • N-(2-hydroxy-4-methylphenyl)-1-phenylcyclopentane-1-carboxamide

Uniqueness: N-(4-hydroxy-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-13-16(21)9-10-17(14)20-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13,21H,5-6,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBJMDLGYCPOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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